molecular formula C27H28N2O5 B11420234 2-(3-methoxypropyl)-6,7-dimethyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-methoxypropyl)-6,7-dimethyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11420234
M. Wt: 460.5 g/mol
InChI Key: ZQPUWWVGDIPYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates multiple functional groups, including methoxy, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multicomponent reactions (MCRs) that allow for the construction of complex molecular frameworks in a single step. One common approach is the reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions . This method is efficient and yields high purity products without the need for extensive purification.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases involved in cancer cell proliferation or interact with bacterial cell walls to exert antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHOXYPROPYL)-6,7-DIMETHYL-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

2-(3-methoxypropyl)-6,7-dimethyl-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C27H28N2O5/c1-5-11-28-20-10-7-6-9-19(20)27(26(28)32)22-23(30)18-14-16(2)17(3)15-21(18)34-24(22)25(31)29(27)12-8-13-33-4/h6-7,9-10,14-15H,5,8,11-13H2,1-4H3

InChI Key

ZQPUWWVGDIPYRJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CCCOC)OC5=C(C4=O)C=C(C(=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.